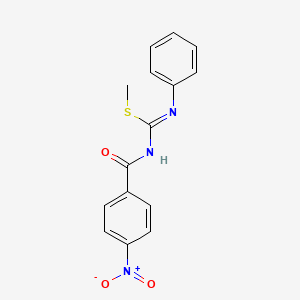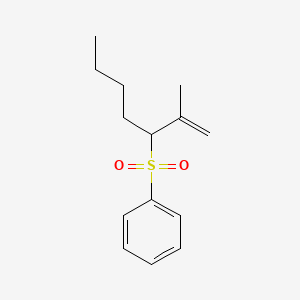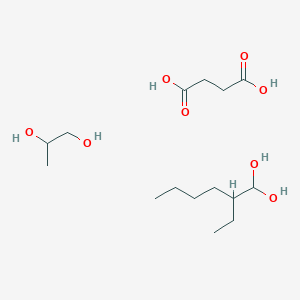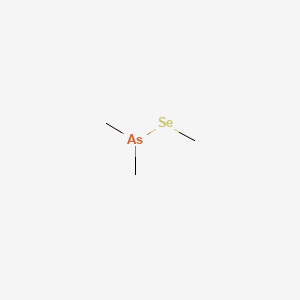
3-Aminocyclohexa-1,4-diene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminocyclohexa-1,4-diene-1-carboxylic acid is an organic compound characterized by a six-membered ring with an amino group at position 3 and a carboxylic acid group at position 1. This compound is an α,β-unsaturated monocarboxylic acid, which means it has a double bond between the alpha and beta carbon atoms relative to the carboxyl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminocyclohexa-1,4-diene-1-carboxylic acid can be achieved through various methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring. For instance, cyclohexa-1,4-diene can be used as the diene, and an appropriate dienophile can be selected based on the desired substituents .
Industrial Production Methods
The reaction conditions typically include elevated temperatures and the presence of catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
3-Aminocyclohexa-1,4-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amino acids .
Wissenschaftliche Forschungsanwendungen
3-Aminocyclohexa-1,4-diene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to bioactive molecules.
Industry: It is used in the production of polymers and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 3-Aminocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aminocyclohexa-1,3-diene-1-carboxylic acid: This compound has a similar structure but differs in the position of the double bonds.
Cyclohexa-1,4-diene: A simpler compound without the amino and carboxylic acid groups.
1,3-Butadiene: A conjugated diene with similar reactivity but a different structure
Uniqueness
3-Aminocyclohexa-1,4-diene-1-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
71225-91-7 |
|---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
3-aminocyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1,3-4,6H,2,8H2,(H,9,10) |
InChI-Schlüssel |
HQKRXDWKEIDRLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(C=C1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)](/img/structure/B14456707.png)
![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)
![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)


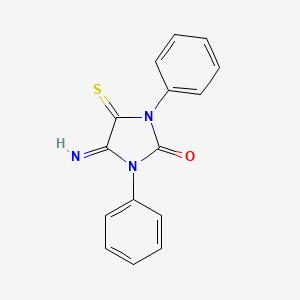

![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)
